Ketone, (1,2,4-benzotriazin-3-YL)methyl 1-pyrrolidinyl
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Overview
Description
Ketone, (1,2,4-benzotriazin-3-YL)methyl 1-pyrrolidinyl is a chemical compound that belongs to the class of benzotriazine derivatives Benzotriazine compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, (1,2,4-benzotriazin-3-YL)methyl 1-pyrrolidinyl typically involves the reaction of 1,2,4-benzotriazine derivatives with pyrrolidine under specific conditions. One common method involves the use of 2,4,6-trichloro-1,3,5-triazine and N,N-dimethylformamide as reagents to facilitate the formation of the benzotriazine ring . The reaction is usually carried out at room temperature under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Ketone, (1,2,4-benzotriazin-3-YL)methyl 1-pyrrolidinyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The benzotriazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzotriazine derivatives, alcohols, and other functionalized compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ketone, (1,2,4-benzotriazin-3-YL)methyl 1-pyrrolidinyl has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an α-glucosidase inhibitor, which can be useful in the treatment of diabetes mellitus.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photodetectors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ketone, (1,2,4-benzotriazin-3-YL)methyl 1-pyrrolidinyl involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the conversion of starch and disaccharides to glucose . This inhibition helps in controlling blood sugar levels in diabetic patients.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Known for its α-glucosidase inhibition activity.
Blatter Radicals: These compounds have unique electronic and magnetic properties and are used in various advanced applications.
Uniqueness
Ketone, (1,2,4-benzotriazin-3-YL)methyl 1-pyrrolidinyl is unique due to its combination of a benzotriazine ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
80722-69-6 |
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Molecular Formula |
C13H14N4O |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
2-pyrido[3,2-c]pyridazin-3-yl-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C13H14N4O/c18-13(17-6-1-2-7-17)9-10-8-12-11(16-15-10)4-3-5-14-12/h3-5,8H,1-2,6-7,9H2 |
InChI Key |
ZKPIWCZDSIDDRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC3=C(C=CC=N3)N=N2 |
Origin of Product |
United States |
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